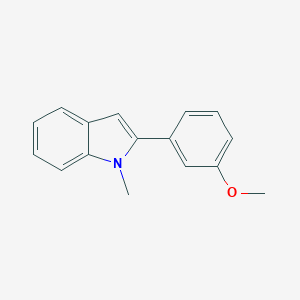

2-(3-methoxyphenyl)-1-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.3 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-1-methylindole |

InChI |

InChI=1S/C16H15NO/c1-17-15-9-4-3-6-13(15)11-16(17)12-7-5-8-14(10-12)18-2/h3-11H,1-2H3 |

InChI Key |

AVOZOGWDOYOCCL-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)OC |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methoxyphenyl 1 Methyl 1h Indole and Analogous Indole Scaffolds

Classical and Conventional Approaches to Indole (B1671886) Synthesis Applied to Substituted Systems

The foundational methods for indole synthesis, many of which were developed over a century ago, continue to be relevant in contemporary organic synthesis. These classical reactions have been extensively studied and adapted to accommodate a wide variety of substitution patterns, including the C2-aryl substitution present in the target molecule.

Fischer Indole Synthesis Adaptations for C2-Substituted Indoles

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. organic-chemistry.orgresearchgate.net The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. organic-chemistry.orgresearchgate.net For the synthesis of 2-arylindoles, an arylhydrazine is reacted with an aryl methyl ketone. The reaction can be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. scientific.net

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. organic-chemistry.org A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. organic-chemistry.org

A significant adaptation for the synthesis of C2-substituted indoles involves the use of unsymmetrical ketones. The regioselectivity of the cyclization can be influenced by the acidity of the medium, the substitution on the hydrazine, and steric effects. scientific.net In the context of synthesizing 2-(3-methoxyphenyl)-1-methyl-1H-indole, 1-(3-methoxyphenyl)ethan-1-one would be reacted with 1-methyl-1-phenylhydrazine.

Table 1: Examples of Fischer Indole Synthesis for 2-Arylindoles

| Arylhydrazine | Aryl Ketone | Acid Catalyst | Product | Reference |

| Phenylhydrazine (B124118) | Acetophenone | Polyphosphoric acid | 2-Phenylindole (B188600) | nih.gov |

| 4-Methoxyphenylhydrazine | 1-(4-Chlorophenyl)ethanone | Acetic acid | 2-(4-Chlorophenyl)-5-methoxy-1H-indole | nih.gov |

| 1-Methyl-1-phenylhydrazine | 1-(3-Methoxyphenyl)ethanone | Not specified | This compound | Hypothetical |

Reissert Indole Synthesis and Modifications for Functionalized Indoles

The Reissert indole synthesis is another classical method that provides access to the indole core, typically yielding indole-2-carboxylic acids. livescience.io The reaction begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide. livescience.io The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using reagents like zinc in acetic acid to afford the indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating to yield the parent indole. livescience.io

While the traditional Reissert synthesis is primarily used for preparing indoles with a carboxylic acid group at the C2 position, modifications have been developed to introduce other functionalities. For instance, the "Butin modification" involves an intramolecular version of the Reissert reaction where the ring-opening of a furan (B31954) provides the necessary carbonyl group for cyclization, resulting in an indole with a ketone side chain. livescience.io However, the direct synthesis of 2-arylindoles via the classical Reissert approach is not straightforward.

Madelung Indole Synthesis Considerations for 2-Substituted Indoles

The Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. researchgate.net This method is particularly useful for the preparation of 2-alkinylindoles, which are not easily accessible through other methods. researchgate.net The reaction is believed to proceed via the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl.

The synthesis of 2-phenylindole from N-benzoyl-o-toluidine using sodium ethoxide was the first reported example of this reaction. researchgate.net However, the harsh reaction conditions, often requiring temperatures between 200–400 °C, can limit its applicability, especially for substrates with sensitive functional groups. researchgate.net The Smith-modified Madelung synthesis offers a milder alternative by employing organolithium reagents to facilitate the cyclization of 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. researchgate.net This modification has broadened the scope of the Madelung synthesis to include a wider variety of substituted anilines. researchgate.net

Larock Indole Synthesis for Varied Substitution Patterns

The Larock indole synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. acs.orgtandfonline.com A key feature of this reaction is its high regioselectivity, where the bulkier substituent of the alkyne preferentially ends up at the C2 position of the indole ring. acs.orgacs.org This makes it a highly attractive method for the synthesis of C2-arylindoles.

The reaction typically employs a palladium(II) catalyst, a base such as potassium carbonate, and often a chloride salt like lithium chloride. tandfonline.com The mechanism is thought to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular cyclization and reductive elimination afford the indole product and regenerate the Pd(0) catalyst. tandfonline.com The electronic properties of the diarylacetylenes can also influence the regioselectivity of the Larock heteroannulation. nih.gov

Table 2: Regioselectivity in Larock Indole Synthesis

| o-Haloaniline | Alkyne | Catalyst System | Major Product (Regioisomer) | Reference |

| o-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂, K₂CO₃, LiCl | 2-Phenyl-3-methyl-1H-indole | acs.org |

| o-Bromoaniline | Diphenylacetylene | NHC-Palladium complex | 2,3-Diphenyl-1H-indole | nih.gov |

| o-Iodoaniline | 1-(3-Methoxyphenyl)-1-propyne | Pd(OAc)₂, K₂CO₃, LiCl | 2-(3-Methoxyphenyl)-3-methyl-1H-indole | Hypothetical |

Synthesis from Nitroarenes and Related Precursors

Several indole syntheses commence from nitroarene starting materials, which are often readily available. The Cadogan-Sundberg and Leimgruber-Batcho methods are prominent examples.

The Cadogan-Sundberg indole synthesis involves the deoxygenative cyclization of o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite. researchgate.net The reaction is believed to proceed through the reduction of the nitro group to a nitroso group, which then undergoes an intramolecular cyclization with the alkene to form an N-hydroxyindole intermediate. Further deoxygenation by the phosphite reagent yields the indole. researchgate.net This method can produce 2-arylindoles from the corresponding 2-nitrostilbenes. elte.hu

The Leimgruber-Batcho indole synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA). nih.gov The resulting β-amino-o-nitrostyrene is then subjected to reductive cyclization to afford the indole. nih.gov This method is particularly advantageous as it often proceeds in high yield under mild conditions and provides direct access to indoles that are unsubstituted at the C2 and C3 positions. indianchemicalsociety.com However, it can be adapted for the synthesis of 2-substituted indoles. indianchemicalsociety.com

Modern and Sustainable Synthetic Strategies for Indole Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This trend is reflected in the evolution of indole synthesis, with a focus on minimizing waste, avoiding harsh reaction conditions, and utilizing more environmentally benign reagents and catalysts.

Modern approaches often leverage transition-metal-catalyzed C-H activation, photocatalysis, and biocatalysis. C-H activation strategies offer a highly atom-economical route to functionalized indoles by directly forming C-C or C-N bonds at previously unreactive C-H sites, thereby avoiding the need for pre-functionalized starting materials. indianchemicalsociety.comresearchgate.netmdpi.comnih.gov Ruthenium-catalyzed C-H activation has been successfully employed for the synthesis of various indole derivatives. mdpi.comresearchgate.net

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. acs.orgresearchgate.net Photocatalytic methods have been developed for the synthesis of indoles, including the conversion of styryl aryl azides into indoles inside living mammalian cells. acs.org This highlights the potential of photocatalysis for bioorthogonal chemistry.

Green chemistry principles are increasingly being integrated into indole synthesis. nih.gov This includes the use of:

Microwave-assisted synthesis , which can significantly reduce reaction times and improve yields. organic-chemistry.orgnih.govnih.govresearchgate.nettandfonline.com

Ionic liquids as recyclable and often non-volatile reaction media and catalysts. researchgate.nettandfonline.comrsc.orgrsc.orgmdpi.com

Nanoparticle catalysis , which can offer high catalytic activity and selectivity, with the added benefit of catalyst recyclability. scientific.netacs.orgresearchgate.net

Biocatalysis , which employs enzymes to perform selective transformations under mild, aqueous conditions, representing a highly sustainable approach to chemical synthesis. livescience.iothieme-connect.comacs.org

These modern and sustainable strategies not only provide more environmentally friendly routes to indole derivatives but also open up new avenues for the synthesis of complex and novel indole-based structures.

Table 3: Overview of Modern and Sustainable Indole Synthesis Strategies

| Strategy | Key Features | Examples |

| C-H Activation | Atom-economical, avoids pre-functionalization. | Ruthenium-catalyzed annulation of anilines and alkynes. mdpi.com |

| Photocatalysis | Uses visible light, mild reaction conditions. | Intracellular synthesis of indoles from styryl aryl azides. acs.org |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | One-pot synthesis of indoles under Sonogashira conditions. nih.gov |

| Ionic Liquids | Recyclable solvents/catalysts, low volatility. | Fischer indole synthesis in Brønsted acidic ionic liquids. researchgate.net |

| Nanoparticle Catalysis | High catalytic activity, recyclability. | Cobalt-rhodium nanoparticle-catalyzed reductive cyclization. acs.orgorganic-chemistry.org |

| Biocatalysis | High selectivity, mild aqueous conditions. | Enzymatic synthesis of D-tryptophans from indoles. thieme-connect.com |

Transition Metal-Catalyzed Indolization Reactions

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, and indoles are no exception. Catalysts based on palladium, copper, ruthenium, rhodium, and gold have been extensively employed to construct the indole core with high efficiency and selectivity.

Palladium: Palladium-catalyzed reactions are among the most powerful tools for the construction of 2-arylindoles. A common and effective strategy involves a one-pot, two-step process combining a Sonogashira cross-coupling reaction with a subsequent cyclization. This approach typically utilizes a substituted 2-iodoaniline and a terminal alkyne. For the synthesis of an analogue of the target compound, N-methyl-2-iodoaniline would be coupled with 1-ethynyl-3-methoxybenzene in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst. The resulting 2-alkynylaniline intermediate then undergoes a palladium-catalyzed intramolecular cyclization to afford the desired 2-aryl-1-methylindole. This method offers good functional group tolerance and generally provides moderate to good yields. nih.gov

| Catalyst System | Starting Materials | Solvent | Conditions | Yield | Reference |

| PdCl₂(PPh₃)₂ / CuI | N-methyl-2-iodoaniline, 1-ethynyl-3-methoxybenzene | Et₃N / CH₃CN | Microwave, 60-90 °C | Moderate to Good | nih.gov |

| Pd(OAc)₂ | N-methyl-2-((3-methoxyphenyl)ethynyl)aniline | Aqueous Micellar Medium | 80 °C | Good | mdpi.com |

Copper: Copper-catalyzed methods provide a cost-effective alternative to palladium. The Castro-Stephens reaction, for instance, involves the coupling of a cuprous acetylide with an ortho-haloaniline. More contemporary copper-catalyzed approaches include domino reactions that proceed via C-N bond formation followed by cyclization. For example, a Madelung-type indole synthesis can be achieved through a copper-catalyzed amidation of a 2-halophenylacetonitrile derivative, which then undergoes an intramolecular condensation. clockss.org

| Catalyst System | Reaction Type | Key Features | Reference |

| CuI / Diamine Ligand | Madelung-type Synthesis | One-pot amidation/cyclization | clockss.org |

Rhodium: Rhodium catalysis offers mild and efficient pathways for indole synthesis. Rhodium(III)-catalyzed C-H functionalization reactions of N-alkyl anilines with internal alkynes at room temperature have been developed, utilizing a transient directing group strategy. This approach allows for the synthesis of a broad range of N-alkyl indoles under gentle conditions.

Gold: Gold catalysts, particularly gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. Gold-catalyzed cyclization of ortho-azidoarylalkynes can lead to the formation of an electrophilic indole intermediate, which can then be trapped by various nucleophiles. This "umpolung" strategy reverses the typical nucleophilic character of the indole C3 position. nih.gov

C-H Activation and Functionalization Approaches in Indole Synthesis

Direct C-H activation and functionalization have become increasingly important strategies in organic synthesis due to their atom and step economy. These methods avoid the pre-functionalization of starting materials, offering a more direct route to the target molecules. For the synthesis of 2-arylindoles, C-H activation can be employed to directly couple an indole core with an aryl partner.

Ruthenium-catalyzed C-H activation at the C2 position of an N-methylindole, followed by coupling with an appropriate arylating agent, represents a potential direct route to the target compound. However, achieving regioselectivity can be challenging due to the multiple C-H bonds present in the indole ring. mdpi.com The use of directing groups can often overcome this challenge, guiding the metal catalyst to a specific C-H bond.

Green Chemistry Principles in the Synthesis of Indole Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of indole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to dramatically reduce reaction times, improve yields, and often enable reactions under solvent-free conditions. nih.gov The Bischler indole synthesis, a classic method for preparing 2-arylindoles, has been adapted to a microwave-assisted, solvent-free protocol. This involves the solid-state reaction of an aniline (B41778) with a phenacyl bromide, followed by microwave irradiation to induce cyclization. sciforum.netorganic-chemistry.org For the synthesis of this compound, N-methylaniline could be reacted with 2-bromo-1-(3-methoxyphenyl)ethan-1-one.

| Reaction | Conditions | Advantages | Reference |

| Bischler Indole Synthesis | Microwave irradiation, solvent-free | Rapid, environmentally friendly, good yields | sciforum.netorganic-chemistry.org |

| Palladium-catalyzed cyclization | Microwave irradiation | Reduced reaction times, improved yields | mdpi.com |

Ionic Liquid-Mediated and Aqueous Medium Reactions

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their low vapor pressure, high thermal stability, and recyclability. Brønsted acidic ionic liquids have been shown to be effective catalysts for the Michael addition of indoles to α,β-unsaturated ketones, a reaction that can be a step in the synthesis of more complex indole derivatives. mdpi.com The use of ILs can facilitate product separation and catalyst recycling. acs.orgnih.govdntb.gov.uaresearchgate.net

Reactions in aqueous media are highly desirable from a green chemistry perspective. The synthesis of 2-substituted indoles via palladium-catalyzed cyclization of 2-alkynylanilines has been successfully demonstrated in an aqueous micellar medium using surfactants like TPGS-750-M. mdpi.com This approach avoids the use of volatile organic solvents.

Nanocatalysis and Solid Acid Catalysis

Nanocatalysts offer advantages such as high surface area-to-volume ratio, leading to enhanced catalytic activity and selectivity. Ruthenium nanocatalysts have been employed for the regioselective C-H alkenylation of indoles. researchgate.netnih.gov While not a direct synthesis of the target compound, this demonstrates the potential of nanocatalysis in indole functionalization. Magnetic nanoparticles have also been used as catalysts in the synthesis of indole derivatives, allowing for easy catalyst separation and reuse. researchgate.net

Solid acid catalysts provide a heterogeneous alternative to traditional liquid acids, simplifying work-up procedures and minimizing corrosive waste. While specific applications for the synthesis of the target compound are not detailed in the provided context, solid acids are generally applicable to acid-catalyzed indole syntheses like the Fischer indole synthesis.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent minimizes waste and reduces environmental impact. As mentioned earlier, the microwave-assisted Bischler indole synthesis can be performed under solvent-free conditions. sciforum.netorganic-chemistry.org Additionally, other solvent-free methods for indole synthesis have been developed, often utilizing solid-state reactions or mechanochemical activation (ball milling). nih.gov These approaches are highly atom-economical and align well with the principles of green chemistry.

Flow Chemistry Techniques for Efficient Indole Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of indoles, offering significant advantages over traditional batch methods, including improved reaction times, yields, and safety profiles. acs.orgresearchgate.net

One notable application is in the Heumann indole synthesis . By employing a continuous flow microreactor, researchers have overcome the limitations of moderate yields and long reaction times associated with the batch process. acs.org The enhanced heat transfer and rapid mixing in a flow system lead to shorter residence times and improved product purity, often eliminating the need for silica gel chromatography. acs.org For instance, a three-step flow sequence for the synthesis of 3-substituted indoles, which includes a base-free alkylation, saponification, and cyclization, has been shown to be more efficient than the corresponding batch reactions. acs.org

The Fischer indole synthesis , a cornerstone of indole chemistry, has also been successfully adapted to flow conditions. nih.govuc.pt By utilizing a heated flow system, it is possible to achieve temperatures exceeding the boiling point of the solvent, leading to significantly reduced reaction times. nih.gov For example, a flow setup can facilitate quantitative conversion to the desired indole with acetic acid as a catalyst. uc.pt Microwave-assisted flow synthesis (MAOS) further accelerates this process, demonstrating the synergy between different energy sources and flow technology. researchgate.net

Furthermore, flow chemistry enables the synthesis of indole-2-carboxylates via the Hemetsberger–Knittel reaction with higher yields and dramatically shorter reaction times compared to batch and even microwave-assisted methods. nih.gov A flow system can achieve similar yields to microwave irradiation but with a reaction time of approximately one minute, compared to ten minutes for the microwave approach. nih.gov

The versatility of flow chemistry is also evident in its application to catalytic hydrogenation processes for the synthesis of indole derivatives. A consecutive catalytic hydrogenation in a flow system can produce 2-(2,3-dihydro-1H-indol-2-yl) acetate in a single step from 4-(2-nitrophenyl)-3-oxobutanoate, bypassing the isolation of the intermediate indole. nih.gov

Multi-component Reactions for Diverse Indole Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, such as diverse indole derivatives. nih.govchemrxiv.orgarkat-usa.org These reactions are atom-economical and offer a streamlined approach to building molecular complexity. organic-chemistry.org

A prominent example is the Ugi-azide multicomponent reaction , where an indole, an isocyanide, an aldehyde, and trimethylsilyl azide react in a one-pot fashion to produce complex indole-containing structures. nih.gov Another variation involves the Petasis boronic acid-Mannich reaction , which provides a selective route to specialized indole molecules. acs.org

The Mannich reaction itself is a classic MCR that has been extensively used in indole chemistry. The condensation of an indole with an aldehyde and an amine (or ammonia) leads to the formation of gramine derivatives, which are valuable intermediates for the synthesis of various biologically active compounds. arkat-usa.org In a notable variation, a three-component Mannich-type reaction in aqueous microdroplets has been shown to chemoselectively produce N-alkylated indoles, in contrast to the C-alkylation products typically obtained in bulk reactions. stanford.edu

Other significant MCRs for indole synthesis include:

The aza-Friedel–Crafts reaction of indoles with aldehydes and thiourea, catalyzed by thiamine/HCl or TiCl4, to yield precursors for polysubstituted 2-amino-1,3-thiazoles. acs.org

A copper-catalyzed one-pot cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia, which can selectively produce various indole derivatives depending on the reaction conditions. organic-chemistry.org

The reaction of indoles, α-oxoketene dithioacetals, and aldehydes for the synthesis of dihydrocoumarins and quinolines. nih.gov

A palladium-catalyzed cyclization of N-aryl imines, formed from anilines and ketones, to afford indoles via oxidative C-H bond linkage. organic-chemistry.org

Regioselective Functionalization for Targeted Indole Substitution

The precise placement of substituents on the indole scaffold is crucial for modulating its chemical and biological properties. Regioselective functionalization strategies allow for the targeted introduction of groups at the N-1, C-2, and other positions.

N-1 Alkylation and Functionalization Strategies (e.g., Methyl Group Introduction)

The introduction of a methyl group at the N-1 position of the indole ring is a common and important transformation. Various methods have been developed to achieve this, ranging from classical approaches to modern catalytic systems.

One straightforward method involves a base-catalyzed one-pot addition of indoles to a preformed α-iminoketone, leading to N-1 alkylation. nih.gov This approach is complementary to the more common C-3 Friedel-Crafts type functionalization. nih.gov Enantioselective N-alkylation of indoles can be achieved through an intermolecular aza-Wacker-type reaction, which allows for the incorporation of a stereocenter adjacent to the nitrogen atom. nih.govmdpi.com

Transition metal catalysis also plays a significant role in N-alkylation. Palladium-catalyzed asymmetric allylic alkylation of indoles with vinyl aziridines provides access to chiral 1,2-diamines containing the indole moiety. mdpi.com Furthermore, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles offers an efficient route to a wide variety of N-alkylated indoles. researchgate.net

Traditional methods often require strong alkaline conditions to deprotonate the indole nitrogen due to the low acidity of the N-H proton. researchgate.net The Mitsunobu reaction provides a milder alternative for the direct N-alkylation of indoles with alcohols. researchgate.net

C-2 Aryl (Methoxyphenyl) Substitution Strategies

The introduction of an aryl group, such as a methoxyphenyl group, at the C-2 position of the indole ring is a key step in the synthesis of the target compound. Palladium-catalyzed direct C-H arylation has become the method of choice for this transformation, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized indoles. nih.govthieme-connect.comacs.org

Mild conditions have been developed for the Pd(OAc)2-catalyzed regioselective cross-coupling between indoles and potassium aryltrifluoroborate salts in the presence of Cu(OAc)2 at room temperature. nih.gov This method allows for the selective synthesis of 2-aryl indoles in moderate to good yields. nih.gov

Direct C-2 arylation of indoles with aryl halides can also be achieved in an aqueous medium under mild conditions, providing an environmentally friendly approach with improved yields and high regioselectivity. thieme-connect.com The use of silver(I) carboxylates as additives can enhance the rate of the palladation step. thieme-connect.com For N-substituted indoles, a practical method for selective C-2 arylation has been developed with good yields and a high degree of functional group tolerance. acs.org

The regioselectivity of the C-2 arylation is influenced by the reaction mechanism and the nature of the N-substituent. While C-2 arylation is generally favored, the use of bulky haloarenes can sometimes lead to a mixture of C-2 and C-3 arylation products. acs.org Heterogeneous catalysts, such as palladium-loaded metal-organic frameworks (MOFs), have also been successfully employed for the selective C-2 arylation of indoles. kuleuven.be

Specific Approaches for Methoxy (B1213986) Group Incorporation

The methoxy group can be introduced at various stages of the indole synthesis, either as part of the starting materials or through functionalization of the indole core.

Many synthetic strategies for methoxy-activated indoles utilize commercially available di- and trimethoxy aniline and benzaldehyde derivatives. chim.it The Fischer and Bischler indole synthesis methods are commonly employed for the preparation of these compounds. chim.it For example, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone can yield ethyl 7-methoxyindole-2-carboxylate, although abnormal products can sometimes be formed. nih.gov

A modified Bischler synthesis involving a carbenoid N-H insertion followed by an ion-exchange mediated cyclization has been used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it Another approach involves the reaction of o-nitrobenzaldehydes bearing methoxy groups with triphenylphosphine to yield di- and tri-methoxy indoles. chim.it

The Gassman indole synthesis, while generally effective, has limitations in preparing certain methoxy-substituted indoles like 5-methoxyindole and 7-methoxyindole (B1360046). luc.edu However, other methods, such as the palladium-catalyzed cyclization of o-alkynylanilines, have been successfully applied to the synthesis of these compounds. luc.edu Additionally, an enzyme-triggered transformation of neoglucobrassicin has been utilized for the one-step synthesis of 1-methoxy-1H-indole derivatives. clockss.org

Structure Activity Relationship Sar Studies of Indole Derivatives Featuring Phenyl and Methyl Substitutions

Positional Effects of Substituents on Indole (B1671886) Biological Activity

The strategic placement of substituents on the indole ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacological profile. Modifications can dramatically alter a compound's affinity, selectivity, and efficacy by influencing its electronic properties, lipophilicity, and three-dimensional shape.

The substitution of the hydrogen atom on the indole nitrogen (N-1 position) with an alkyl group, such as methyl, profoundly alters the molecule's properties and its potential interactions with a biological target.

Hydrogen Bonding: The primary effect of N-1 methylation is the removal of the N-H group, which can act as a hydrogen bond donor. In many ligand-receptor interactions, this hydrogen bond is crucial for anchoring the molecule in the binding pocket. nih.gov The loss of this potential interaction must be compensated for by other favorable interactions for the compound to retain or improve its activity.

Conformation and Lipophilicity: N-methylation introduces a tertiary amide-like character and can have significant consequences on the peptide conformation of more complex molecules. mdpi.com It can favor specific cis-amide conformers, which may lead to a folded geometry that shields hydrophilic N-H moieties, potentially improving membrane transport. mdpi.com Furthermore, the addition of a methyl group generally increases the lipophilicity (fat-solubility) of the compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Steric Influence: The methyl group adds steric bulk at the N-1 position. Depending on the topology of the receptor's binding site, this can either be beneficial, by orienting the molecule for an optimal fit, or detrimental, by causing steric clashes that prevent binding. In studies of tetrahydro-γ-carboline derivatives as CFTR potentiators, a methyl group at the corresponding indole nitrogen position was found to be optimal for activity. acs.org

| Parent Scaffold | N-1 Substituent | Key Finding | Reference |

|---|---|---|---|

| Almiramide Analog (Lipopeptide) | -H | Adopted an extended β-strand conformer. | mdpi.com |

| Almiramide Analog (Lipopeptide) | -CH₃ | Enabled a cis-amide conformer, potentially improving membrane transport and activity against resistant strains. | mdpi.com |

| 2-Phenylindole (B188600) | Bulky hydrophobic groups | Resulted in the loss of a crucial hydrogen bond in the Pks13-TE crystal structure. | nih.gov |

| Tetrahydro-γ-carboline | -CH₃ | Retained as the optimal substitution on the phenyl ring for CFTR potentiator activity. | acs.org |

Indoles substituted at the C-2 position with an aryl group are a well-established class of biologically active molecules. researchgate.netnih.gov The C-2 position is less nucleophilic than C-3, but various synthetic methods have enabled the creation of diverse C-2 aryl indoles. researchgate.netnih.gov

Hydrophobic Interactions: The phenyl ring provides a large, nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the receptor.

π-Stacking: The aromatic system of the phenyl ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan, providing a strong, orienting interaction.

Steric Bulk: The C-2 aryl group acts as a bulky substituent that helps to define the molecule's three-dimensional structure and its fit within a binding pocket. Research has shown that C-2, C-3 disubstituted indoles are frequently encountered motifs in bioactive natural products and drugs. researchgate.netnih.gov

Studies on the synthesis of C-2 aryl indoles have indicated that the electronic nature of the aryl ring can be important, with electron-rich arenes sometimes providing better yields in certain reactions, suggesting the C-2 position has some electrophilic character in reaction intermediates. nih.gov

The methoxy (B1213986) group (-OCH₃) is a small, yet powerful, modulator of a drug molecule's properties. Its influence is highly dependent on its position on the phenyl ring due to a combination of inductive and resonance effects. wikipedia.org

Electronic Effects: According to the Hammett equation, a methoxy group is classified as an electron-donating group when at the para (4) position, due to its ability to donate electron density into the aromatic ring via resonance. However, at the meta (3) position, as in 2-(3-methoxyphenyl)-1-methyl-1H-indole, it acts as an electron-withdrawing group due to the inductive effect of the electronegative oxygen atom, with its resonance effect being minimal at this position. wikipedia.org This electronic fine-tuning can alter the pKa of the molecule and its ability to interact with polar residues in a binding site.

Metabolic Stability: Methoxy groups can be sites of metabolism, typically O-demethylation by cytochrome P450 enzymes to form a hydroxyl group. The position of the methoxy group can influence its susceptibility to this metabolic transformation.

Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor from a receptor. The specific location and orientation of this acceptor are dictated by its position on the phenyl ring. For example, in a series of indole-chalcone compounds, a 3,4,5-trimethoxy substitution pattern on the phenyl ring was found to be critical for potent cytotoxicity against oxaliplatin-resistant cancer cells. acs.org Similarly, studies on analgesic compounds have identified molecules with a 3-methoxyphenyl (B12655295) group as being particularly potent. ebi.ac.uk

| Scaffold | Phenyl Ring Substitution | Biological Target/Assay | Key Finding | Reference |

|---|---|---|---|---|

| Indole-Chalcone | 3,4,5-trimethoxy | Oxaliplatin-resistant mCRC cells | Substitution was highlighted as critical for high activity (GI₅₀ = 14 nM). | acs.org |

| Indole-Chalcone | 4-fluoro | Oxaliplatin-resistant mCRC cells | Showed high activity (GI₅₀ = 14 nM). | acs.org |

| Piperidinylethanone | 3-methoxyphenyl | μ Opioid Receptor (analgesia) | The active metabolite containing the 3-methoxyphenyl group was a potent analgesic. | ebi.ac.uk |

| N-phenylindole | para-substituents | M. tuberculosis Pks13 | Para-position substituents on the N-phenyl ring were found to be optimal for activity. | nih.gov |

Conformational Analysis and Tautomerism in Indole Derivatives Relevant to Biological Interactions

The biological function of a molecule is intrinsically linked to its three-dimensional structure and its capacity to exist in different isomeric forms.

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton accompanied by a shift of a double bond. libretexts.orglibretexts.org This phenomenon is crucial in many heterocyclic systems, as different tautomers possess distinct shapes, hydrophobicities, and pKa values. nih.gov Proteins often preferentially bind a tautomer that is only a minor component in an aqueous solution. nih.gov Common forms include keto-enol and imine-enamine tautomerism. libretexts.org In the case of this compound, the potential for tautomerism is significantly restricted. The N-1 position is blocked by a methyl group, preventing the common indole-indolenine tautomerism involving the N-H proton. While tautomerism involving the C-3 proton is theoretically possible, it is not a significant equilibrium for this type of substituted indole. This structural rigidity, with limited tautomeric possibilities, can be advantageous in drug design, leading to more specific and predictable ligand-receptor interactions.

Rational Design Principles for Indole-Based Compounds

The consistent success of indole-containing drugs has led to the development of several rational design principles for creating new therapeutic agents based on this scaffold.

Privileged Scaffold-Based Design: The indole ring system is considered a "privileged scaffold," meaning it is a molecular framework capable of providing high-affinity ligands for multiple, unrelated biological receptors. nih.govnih.gov Design strategies often begin with this core and add substituents in a systematic way (a structure-activity relationship study) to achieve potency and selectivity for a specific target. nih.gov

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For instance, researchers have designed novel HIV-1 inhibitors by adhering to a "butterfly-shaped" pharmacophore model that includes the indole moiety. nih.gov

Conformational Constraint: Flexible molecules can adopt numerous conformations, and only one may be the "bioactive conformation" that fits the receptor. A powerful design principle is to create more rigid analogs that are "locked" into this presumed active shape. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding. acs.org

Bioisosteric Replacement: This principle involves substituting one functional group for another with similar physical or chemical properties (a bioisostere) to improve the molecule's ADME properties or fine-tune its binding affinity. The goal is to enhance the desired characteristics without losing the essential interactions required for biological activity.

By applying these principles, medicinal chemists can more efficiently navigate the complex chemical space to develop novel indole-based compounds with improved therapeutic profiles. nih.gov

Mechanistic Investigations of Indole Derivative Biological Activities Preclinical Focus

Elucidation of Molecular Mechanisms of Action for Indole-Based Compounds

The indole (B1671886) nucleus is recognized as a "privileged" scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of pharmacological activities. rsc.orgnih.gov The biological effects of indole derivatives stem from their ability to interact with a multitude of molecular targets, a versatility afforded by the electron-rich nature of the indole ring and the diverse functionalities that can be attached to it. nih.gov The introduction of substituents, such as the methoxy (B1213986) group in 2-(3-methoxyphenyl)-1-methyl-1H-indole, significantly modulates the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and mechanism of action. nih.gov

Molecular modeling and docking studies on various indole derivatives reveal that their interactions with biological targets are often governed by specific structural features. For instance, in the case of aryl hydrocarbon receptor (AhR) ligands, the position of methyl or methoxy groups on the indole ring dictates whether the compound acts as an agonist or antagonist. nih.govresearchgate.net These studies suggest that while different derivatives may bind within the same pocket of a target protein, they can adopt unique binding modes that determine the functional outcome of the interaction. nih.govresearchgate.net

Identification of Biological Targets and Pathway Modulation by Indole Derivatives

The therapeutic potential of indole derivatives is linked to their capacity to modulate the activity of various enzymes, interact with specific receptors, and influence key cellular signaling pathways.

Enzyme Inhibition Studies

Indole-based compounds have been extensively investigated as inhibitors of various enzymes implicated in disease. The structural features of this compound suggest potential activity against several classes of enzymes.

Protein Kinases: Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Indole derivatives are a prominent class of kinase inhibitors. For example, various substituted indoles have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. wikipedia.org Furthermore, certain aminopyrazine-substituted indazoles (a related heterocyclic system) have been identified as inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1), with a 2-methoxyaniline substituent showing favorable selectivity. nih.gov

Cyclooxygenase (COX): Some 2-phenylindole (B188600) derivatives exhibit selective inhibition of COX-2, an enzyme involved in inflammation and pain. rsc.org This selectivity is often attributed to specific substitutions on the indole core.

Other Enzymes: Research has explored indole derivatives as inhibitors of a wide range of other enzymes. For instance, the 2-arylindole scaffold with a methoxy group has been identified as a key structural element for the selective inhibition of the linoleate (B1235992) oxygenase activity of ALOX15. mdpi.com Additionally, human indoleamine 2,3-dioxygenase 1 (hIDO1), an enzyme involved in immune escape, is a known target for indole-based molecules. nih.gov

Table 1: Examples of Enzyme Inhibition by Related Indole Derivatives This table presents data for structurally related compounds to infer potential activities for this compound.

| Compound Class/Example | Target Enzyme | Finding |

| N-indol-1-amide compound | VEGFR-2 | Showed potent inhibition with an IC50 value of 31 nM. wikipedia.org |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid | CSNK2A / PIM3 | Displayed selective inhibition of CSNK2A over PIM3 kinase. nih.gov |

| Octyl (N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate | ALOX15 | Acted as a substrate-specific inhibitor of linoleate oxygenase activity. mdpi.com |

| 2-Phenylindole derivatives with SO2Me group | COX-2 | Exhibited selective inhibition of COX-2 over COX-1. rsc.org |

Receptor Ligand Interactions

The ability of indole derivatives to act as ligands for various receptors is another cornerstone of their pharmacological activity.

Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. Studies have shown that simple methylated and methoxylated indoles can act as both agonists and antagonists of the human AhR. nih.govresearchgate.net For example, 7-methoxyindole (B1360046) was identified as an effective agonist. nih.govresearchgate.net Molecular docking suggests that these compounds bind to the same pocket as other known ligands, with their specific chemical structure determining their functional effect. nih.gov The 1-methyl and 3-methoxy substitutions on the target compound make the AhR a plausible biological target.

Table 2: Aryl Hydrocarbon Receptor (AhR) Activity of Related Indole Derivatives This table presents data for structurally related compounds to infer potential activities for this compound.

| Compound | Receptor | Activity | Relative Efficacy (E_MAX vs 5 nM TCDD) |

| 4-Me-indole | Human AhR | Agonist | 134% nih.gov |

| 6-Me-indole | Human AhR | Agonist | 91% nih.gov |

| 7-MeO-indole | Human AhR | Agonist | 80% nih.gov |

Modulation of Cellular Pathways

By interacting with upstream targets like enzymes and receptors, indole derivatives can modulate complex intracellular signaling pathways, leading to broad cellular effects.

Apoptosis Induction: A common mechanism for the anticancer activity of indole derivatives is the induction of programmed cell death, or apoptosis. For example, 2-phenylindole derivatives have been shown to cause mitotic arrest and apoptosis in breast cancer cell lines. rsc.org

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation. Novel indole derivatives have been found to modulate key inflammatory pathways, including the NF-κB pathway, suggesting their potential as anti-inflammatory agents. mdpi.com

Preclinical Pharmacological Spectrum of Indole Derivatives (General Categories relevant to "this compound" research)

Based on the established activities of structurally similar compounds, the preclinical pharmacological spectrum of this compound is predicted to encompass several key areas. The indole scaffold is a versatile pharmacodynamic nucleus known to confer a wide range of biological effects. nih.gov

Anti-inflammatory Activity: Many indole derivatives, including 2,3-bis(p-methoxyphenyl)indole, possess anti-inflammatory properties. nih.gov This activity is often linked to the inhibition of inflammatory enzymes like COX. nih.gov The 2-arylindole structure is a common feature in compounds with anti-inflammatory effects. nih.gov

Anticancer Activity: The indole framework is a cornerstone in the development of anticancer agents, targeting pathways involved in cell proliferation, survival, and angiogenesis. nih.gov Derivatives have been shown to inhibit various cancer cell lines, often through mechanisms like kinase inhibition or the induction of apoptosis. rsc.org

Antiviral and Antimicrobial Activity: Indole derivatives have demonstrated potential as both antiviral and antimicrobial agents. nih.gov For instance, some indole-imidazole compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).

Neuroprotective and Psychoactive Properties: The indole core is present in essential biomolecules like serotonin (B10506) and melatonin, highlighting its importance in neurological function. mdpi.com As such, synthetic indole derivatives are often explored for neuroprotective and antipsychotic applications.

Computational Chemistry and Cheminformatics Approaches in Indole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique in structure-based drug design. nih.gov It predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govjocpr.com This method is instrumental in understanding the binding mode of indole (B1671886) derivatives at the active site of a protein, elucidating the specific intermolecular interactions that govern molecular recognition, such as hydrogen bonds and hydrophobic interactions. biointerfaceresearch.com For instance, molecular docking has been employed to study how 3-substituted indole derivatives bind to cytochrome P450 enzymes, revealing that these compounds can fit stably within the active site. jlu.edu.cn Similarly, studies on 2-phenyl-1H-indole derivatives have used docking to predict binding interactions with estrogen and progesterone (B1679170) receptors, key targets in breast cancer. biointerfaceresearch.com

A primary goal of molecular docking is to predict not only the binding pose but also the binding affinity, which is the strength of the interaction between the ligand and its target protein. arxiv.org Binding affinity is a critical indicator in drug screening, as higher affinity often correlates with greater potency. nih.gov Docking programs use scoring functions to estimate this affinity, typically reported as a negative score in units of energy (e.g., kcal/mol), where a more negative value suggests a stronger binding. biointerfaceresearch.com

These predictions are crucial for prioritizing compounds for synthesis and experimental testing. For example, in a study of indole derivatives as potential chemoprotective agents, docking simulations were used to predict the binding of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) to various proteins involved in inflammation and oxidative stress. nih.govresearchgate.net The results from these in silico analyses were found to be in agreement with experimental findings, validating the predicted binding modes. nih.govresearchgate.net Similarly, docking studies on indoloquinolizidine derivatives helped to determine their binding affinity and residual interactions with an antimicrobial peptide target. thesciencein.org

Table 1: Example of Docking Results for BACE1 Inhibitors This interactive table shows the results of a study that used virtual screening and lead optimization to discover indole acylguanidine inhibitors of BACE1. The table includes the compound ID, its inhibitory activity (% Inhibition), and its IC50 value, which is a measure of its potency.

| Compound ID | % Inhibition at 10 µM | IC50 (µM) |

| 17 | 100 | 8.750 ± 1.075 |

| 19 | 100 | 1.010 ± 0.091 |

| 21 | 92.2 | 1.720 ± 0.210 |

| 12 | 40.69 | Not Determined |

| 13 | 85.24 | Not Determined |

| 18 | 35.3 | Not Determined |

| Data sourced from a study on indole acylguanidines as BACE1 inhibitors. researchgate.net |

Protein-protein interfaces (PPIs) and ligand-binding sites are not uniform; certain amino acid residues, known as "hotspots," contribute disproportionately to the binding energy. nih.govacs.org Hotspot analysis aims to identify these key residues. nih.gov Targeting these hotspots with small molecules, such as indole derivatives, is a promising strategy for effectively disrupting protein interactions or achieving high ligand potency. core.ac.uk

Computational methods can predict these hotspots by analyzing the protein's structure and physicochemical properties. nih.gov The identification of hotspot residues allows for the rational design of ligands that can form optimal interactions within the binding pocket. core.ac.uk While a hotspot identified by experimental methods like alanine (B10760859) scanning confirms its energetic importance, computational mapping can further assess whether the site is "druggable," meaning it has topological and chemical features suitable for binding a small molecule. nih.govacs.org This is crucial because not all energetic hotspots are located in pockets or clefts amenable to ligand binding. nih.gov Analysis of dynamic hotspots through simulations reveals that charged residues like aspartate, histidine, and arginine are frequently involved in critical ligand interactions. mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational stability of the ligand-receptor complex predicted by docking. biointerfaceresearch.compreprints.org By observing the complex over a period of nanoseconds to microseconds, researchers can verify if the ligand remains stably bound in its predicted pose or if it shifts to other conformations. jlu.edu.cnrsc.org

MD simulations provide valuable insights into the flexibility of both the ligand and the protein, which is often crucial for binding. nih.gov For example, a study on an indole-based Schiff base derivative used MD simulations to confirm that the compound formed stable hydrogen bonds and π–π interactions with key residues in the target enzyme's active site. preprints.org In another study, MD simulations of an indole derivative, MMINA, complexed with its targets were used to confirm the stability of the docked poses and support the experimental findings. nih.govresearchgate.net These simulations can reveal subtle conformational rearrangements that are critical for ligand recognition and binding, providing a more realistic understanding of the interaction dynamics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.gov A reliable QSAR model can predict the activities of untested or even unsynthesized compounds, making it a valuable tool in drug design. jocpr.commdpi.com

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic features. Statistical methods, like Partial Least Squares (PLS) regression, are then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC50 values). biointerfaceresearch.com

QSAR studies have been successfully applied to various series of indole derivatives. nih.gov For instance, a QSAR model was developed for indole derivatives active against Candida albicans, revealing that activity was related to specific electronic and topological descriptors. tandfonline.com Another study on 2-phenyl-1H-indole derivatives developed QSAR models to predict antiproliferative activity against breast cancer cell lines. biointerfaceresearch.com The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), which indicate the model's robustness and predictive power. mdpi.comtandfonline.com

Table 2: Statistical Quality of a QSAR Model for Isatin (B1672199) and Indole-based Compounds This interactive table presents the statistical criteria for QSAR models developed to predict the pIC50 of isatin and indole derivatives. The quality of a QSAR model is judged by several statistical metrics.

| Split | Set | R² | Q² |

| 1 | Training Set | 0.81 | 0.77 |

| 1 | Validation Set | 0.86 | - |

| 2 | Training Set | 0.83 | 0.80 |

| 2 | Validation Set | 0.83 | - |

| Data adapted from a QSAR study on SARS CoV 3CLpro inhibitors. nih.gov R² represents the coefficient of determination for the training set, while Q² is the cross-validated R². |

Virtual Screening and Library Design for Novel Indole Scaffolds

Virtual screening is a computational technique used to search vast libraries of chemical compounds to identify those that are likely to be active against a specific biological target. nih.gov This approach allows researchers to evaluate millions of compounds in silico, significantly narrowing down the number of candidates for expensive and time-consuming experimental testing. Ligand-based virtual screening uses the structure of a known active compound as a template to find similar molecules. acs.org Structure-based virtual screening, on the other hand, uses docking to fit library compounds into the three-dimensional structure of the target protein. researchgate.net

This methodology has been effectively used to identify novel indole-based inhibitors. In one study, a ligand-based virtual screening approach, using a known indole derivative as a template, successfully identified several new indole and carbazole (B46965) derivatives from a commercial library that inhibit the M. tuberculosis DNA gyrase ATPase. acs.orgnih.govacs.org Another study used virtual screening to discover a weak fragment hit, which was then optimized with the aid of structural data to produce potent indole acylguanidine inhibitors of β-secretase (BACE1). researchgate.net These examples highlight the power of virtual screening to design and discover new bioactive scaffolds based on the indole core. nih.gov

Cheminformatics for Chemical Space Exploration and Diversity Analysis

Cheminformatics encompasses the use of computational methods to store, retrieve, analyze, and model chemical information. f1000research.com In the context of indole research, cheminformatics plays a crucial role in exploring the vast "chemical space" of possible indole derivatives. nih.gov Chemical space is a conceptual multidimensional space where each axis represents a molecular property, and each point represents a unique compound. By mapping known and virtual indole compounds in this space, researchers can analyze the diversity of a compound library, identify unexplored regions, and design new molecules with novel properties. mdpi.com

This analysis helps ensure that newly designed compound libraries are structurally diverse, increasing the chances of discovering novel hits and scaffolds. nih.gov For example, a cheminformatics-guided meta-analysis of marine indole alkaloids and synthetic indol-3-yl-glyoxylamides (IGAs) helped direct the biological evaluation of a newly synthesized library of brominated IGAs, leading to the discovery of compounds with affinity for the α-synuclein protein, which is relevant to Parkinson's disease. mdpi.com Such approaches are vital for systematically expanding the therapeutic potential of the indole scaffold and uncovering new structure-activity relationships. scispace.com

Advanced Analytical and Spectroscopic Characterization in Indole Chemistry Research

X-ray Crystallography for Absolute Stereochemistry and Ligand-Receptor Complex Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal evidence of its molecular structure, including absolute stereochemistry. For complex indole (B1671886) derivatives, this technique is invaluable for establishing the precise spatial orientation of substituents on the indole core and their conformational preferences.

In the hypothetical crystal structure of 2-(3-methoxyphenyl)-1-methyl-1H-indole , one would expect to determine the precise bond lengths and angles of the entire molecule. The planarity of the indole core would be confirmed, and the rotational angle of the 3-methoxyphenyl (B12655295) group relative to the indole plane would be a key parameter.

Furthermore, X-ray crystallography is instrumental in understanding how these molecules interact with biological targets. By co-crystallizing an indole derivative with a receptor, such as an enzyme or protein, the precise binding mode can be visualized. This reveals the specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that govern the ligand-receptor complex. For example, studies on other indole derivatives have shown the importance of N–H⋯O hydrogen bonds and C—H⋯π interactions in forming the crystal lattice. uni-saarland.degrowingscience.com These same types of interactions would be critical in determining the binding affinity and selectivity of This compound in a biological context.

Table 1: Representative Crystallographic Data for a Related Indole Derivative (Note: This data is for a related compound and is presented for illustrative purposes.)

| Parameter | Value | Reference |

| Compound | (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate | uni-saarland.de |

| Dihedral Angle (Indole & Benzene (B151609) Ring) | 37.64 (16)° | uni-saarland.de |

| Key Intermolecular Interactions | O–H⋯O, N–H⋯O hydrogen bonds, C–H⋯π, π–π interactions | uni-saarland.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular skeleton and the assignment of substituent positions.

For This compound , the ¹H NMR spectrum would exhibit characteristic signals for the protons on the indole ring, the 3-methoxyphenyl group, and the N-methyl group. The protons on the indole core typically appear in the aromatic region (around 6.5-7.8 ppm). The singlet for the N-methyl group would likely be observed further upfield. The protons of the methoxy (B1213986) group on the phenyl ring would also present as a distinct singlet. The coupling patterns (e.g., doublets, triplets, multiplets) and their corresponding coupling constants (J values) would be crucial for determining the substitution pattern on the benzene ring of the indole and on the 2-phenyl substituent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronic effects of neighboring atoms. For instance, the carbon atoms of the indole ring and the phenyl ring would resonate in the aromatic region (typically 110-140 ppm), while the N-methyl carbon and the methoxy carbon would appear at higher field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and to establish long-range connectivities within the molecule. beilstein-journals.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on general knowledge and data from related compounds.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole Protons | 6.5 - 7.8 | m |

| 3-Methoxyphenyl Protons | 6.8 - 7.4 | m |

| N-CH₃ | ~3.7 | s |

| O-CH₃ | ~3.8 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general knowledge and data from related compounds.)

| Carbon | Predicted Chemical Shift (ppm) |

| Indole Carbons | 100 - 140 |

| 3-Methoxyphenyl Carbons | 110 - 160 |

| N-CH₃ | ~31 |

| O-CH₃ | ~55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For This compound , the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would be characteristic of the indole scaffold and its substituents. Common fragmentation pathways for indole derivatives involve the cleavage of bonds adjacent to the indole ring and rearrangements. researchgate.nettsijournals.com The presence of the methoxy and methyl groups would also lead to specific fragmentation patterns, such as the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. amazonaws.com

Analysis of the fragmentation of related indole alkaloids has shown that the aromatic methoxyl group can influence the fragmentation pathways, for instance, by promoting the radical loss of •CH₃. researchgate.net

Table 4: Expected Key Fragments in the Mass Spectrum of this compound (Note: These are hypothetical fragments based on common fragmentation patterns of indole derivatives.)

| m/z | Possible Fragment Identity |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - OCH₃]⁺ | Loss of a methoxy radical |

| [Indole core fragments] | Fragments characteristic of the indole ring system |

Other Chromatographic and Spectroscopic Techniques for Indole Derivative Analysis

In addition to the primary techniques of X-ray crystallography, NMR, and MS, several other chromatographic and spectroscopic methods are routinely used in the analysis of indole derivatives.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, assess the purity of a compound, and determine appropriate solvent systems for column chromatography. nih.gov For This compound , different solvent systems would be tested to find one that provides good separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the purification and quantification of compounds. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly used for indole derivatives. sielc.com A method could be developed to achieve baseline separation of This compound , allowing for its isolation in high purity.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components of a mixture. bipublication.com

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For This compound , the IR spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as indoles. The UV-Vis spectrum of This compound would show absorption maxima corresponding to the π-π* transitions of the conjugated indole and phenyl systems.

Future Directions and Emerging Trends in Research on 2 3 Methoxyphenyl 1 Methyl 1h Indole and Indole Derivatives

Development of Novel Indole (B1671886) Scaffolds with Enhanced Selectivity and Potency

The development of new indole-based molecules with improved therapeutic profiles is a central theme in modern drug discovery. mdpi.comresearchgate.net The inherent versatility of the indole scaffold allows for extensive chemical modification to enhance selectivity for specific biological targets and increase potency, thereby maximizing therapeutic effects while minimizing off-target interactions. nih.gov

Researchers are actively exploring structure-activity relationships (SAR) to guide the rational design of next-generation indole derivatives. eurekaselect.com This involves strategically modifying the core indole structure at various positions. For instance, fluorinated indole derivatives of existing drugs have been shown to enhance binding interactions and improve metabolic stability. nih.gov The synthesis of indole-acrylamide derivatives has yielded potent tubulin polymerization inhibitors, a key strategy in cancer therapy. researchgate.netnih.gov Similarly, the creation of bis-indole derivatives has led to compounds with promising activity against lung cancer cells. mdpi.com

The unique ability of the indole scaffold to interact with multiple receptors makes it a valuable starting point for developing compounds with fine-tuned biological activities for a wide range of diseases. researchgate.net

Table 1: Examples of Indole Derivatives and Their Biological Targets

| Derivative Class | Example Compound/Target | Therapeutic Area | Key Finding |

| Fluoro-substituted indole-chalcones | Compound 53 | Colorectal Cancer | Potent in vitro activity against HCT-116 cells. mdpi.com |

| Indole-acrylamide derivatives | Compound 1 | Cancer | Significant tubulin polymerization inhibitory activity. researchgate.net |

| Pyrazolinyl-indole derivatives | Compound 17 | Leukemia, Breast, Colon Cancers | Significant anticancer activity, outperforming a standard reference drug. nih.gov |

| 1,3,4-Oxadiazole-indole derivatives | Compound 37 | Breast Cancer | Potent activity against MDA-MB-468 cells via ERα inhibition. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery landscape, and their application to indole derivatives is a rapidly growing trend. researchgate.netijsrst.com These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and accelerate the design of novel drug candidates, significantly reducing the time and cost associated with traditional research methods. ijsrst.comnih.gov

Key applications of AI/ML in indole drug discovery include:

Predictive Modeling: AI algorithms can forecast the physicochemical properties of new indole derivatives, such as solubility, bioavailability, and potential toxicity, helping to prioritize compounds with a higher likelihood of success. nih.gov

Virtual Screening: Machine learning models are used to screen large virtual libraries of indole-based compounds to identify those with the highest probability of binding to a specific biological target. nih.gov

De Novo Drug Design: Generative AI models, including chemical language models (CLM), can design entirely new indole molecules with desired multi-target profiles from scratch. nih.gov These models learn the underlying rules of chemical structure and bioactivity from existing data to propose novel, optimized candidates. nih.govcrimsonpublishers.com

Drug Repurposing: AI can analyze extensive databases of drug-target interactions and disease pathways to identify new therapeutic uses for existing indole-based drugs. nih.gov

Deep learning, a subfield of ML, is particularly powerful for analyzing complex biological data and predicting drug-target interactions, further enhancing the efficiency and accuracy of the discovery process. crimsonpublishers.commednexus.org

Exploration of Indole Derivatives in New Preclinical Therapeutic Areas

The unique chemical properties of the indole scaffold have led to its investigation in a wide array of therapeutic areas, far beyond its initial applications. jchr.orgmdpi.com The structural versatility of indole allows for the design of compounds that can target diverse biological pathways, making them promising candidates for treating complex diseases. researchgate.net

Recent research highlights the potential of indole derivatives in several key preclinical areas:

Oncology: Indole derivatives are being developed as potent anticancer agents that can inhibit tubulin polymerization, target specific protein kinases like EGFR and VEGFR-2, or act as histone deacetylase (HDAC) inhibitors. mdpi.comnih.govwikipedia.org

Neurodegenerative Diseases: Researchers are exploring indole-based compounds for the treatment of conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.gov For example, novel derivatives have been synthesized as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's pathology. nih.gov

Infectious Diseases: The indole nucleus is a key component in the development of new antibacterial, antifungal, and antiviral agents, addressing the critical need for new treatments to combat drug-resistant pathogens. jchr.orgeurekaselect.com

Inflammatory Diseases: Novel indole derivatives that modulate key inflammatory pathways, such as NF-κB and COX-2, offer potential therapeutic options for chronic inflammatory conditions like rheumatoid arthritis. mdpi.comnih.gov

Metabolic Disorders: The therapeutic potential of indole derivatives in managing diabetes and hypertension is an active area of investigation. mdpi.comresearchgate.net

Sustainable and Efficient Synthesis Scale-Up for Indole Compound Development

As promising indole-based drug candidates emerge, the development of sustainable and efficient methods for their large-scale synthesis becomes crucial. The principles of "green chemistry" are increasingly being applied to the synthesis of indole scaffolds to minimize environmental impact, reduce costs, and improve safety. nih.gov

Key trends in this area include:

Green Solvents and Techniques: Researchers are moving away from toxic solvents and transition-metal catalysts, instead utilizing environmentally benign alternatives like water and ionic liquids. nih.govresearchgate.net Techniques such as microwave irradiation are also being employed to accelerate reactions and improve yields. researchgate.net

Multicomponent Reactions: Innovative one-pot, multicomponent reactions are being developed to assemble the indole core from simple, inexpensive starting materials in a single step, which is more efficient than traditional multi-step syntheses. rsc.org

Scalable Processes: A major focus is on creating synthetic routes that are not only efficient in the lab but also practical and safe for large-scale production. acs.org This includes developing processes that avoid column chromatography and can be successfully demonstrated on a multikilogram scale. acs.orgacs.org

The development of such processes is essential for the translation of promising indole compounds from the laboratory to clinical development.

Table 2: Modern and Sustainable Synthesis Approaches for Indole Derivatives

| Synthesis Method | Description | Advantages |

| Microwave Irradiation | Using microwave energy to heat reactions. | Faster reaction times, higher yields, reduced side reactions. researchgate.net |

| Use of Green Solvents | Employing environmentally friendly solvents like water or ionic liquids. | Reduced toxicity and environmental waste. nih.govresearchgate.net |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. | High atom economy, operational simplicity, reduced waste. rsc.org |

| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without the need for metal catalysts. | Lower cost, reduced toxicity, and simpler purification. acs.org |

Multi-target Ligand Design and Polypharmacology Approaches

The traditional "one-drug, one-target" paradigm is being challenged by the growing understanding that complex diseases often involve multiple biological pathways. nih.gov This has led to the rise of polypharmacology, an approach that involves designing single molecules capable of modulating multiple targets simultaneously. acs.orgwiley.com This strategy can lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. acs.org

The indole scaffold is exceptionally well-suited for the design of multi-target ligands due to its ability to interact with a variety of receptors. researchgate.net Researchers are now intentionally designing indole derivatives with specific multi-target profiles.

Computational and generative chemistry methods are central to this effort:

De Novo Design: Algorithms like LigBuilder V3 and generative deep learning models are being used to design multi-target ligands from scratch or by linking known active fragments. nih.govfrontiersin.org

Multi-objective Optimization: Automated design algorithms can optimize a potential drug molecule against multiple targets in parallel, balancing the desired activity profile with essential physicochemical properties. nih.gov

This approach represents a sophisticated strategy for developing next-generation therapeutics for multifactorial diseases like cancer and neurodegenerative disorders. nih.govwiley.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.